Computed Physicochemical Properties of [1-(3-Methylbutyl)piperidin-4-yl]methanamine Compared to Linear Alkyl Analogs
The calculated partition coefficient (cLogP) and topological polar surface area (TPSA) differentiate [1-(3-Methylbutyl)piperidin-4-yl]methanamine from its unbranched analog, (1-butylpiperidin-4-yl)methanamine, and its shorter branched analog, (1-isobutylpiperidin-4-yl)methanamine. The branched 3-methylbutyl group increases cLogP and lipophilic ligand efficiency (LLE) relative to linear butyl, which is crucial for CNS drug design [1].
| Evidence Dimension | Calculated LogP (Lipophilicity) and TPSA (Polar Surface Area) |
|---|---|
| Target Compound Data | cLogP: ~2.7; TPSA: ~29.3 Ų |
| Comparator Or Baseline | (1-Butylpiperidin-4-yl)methanamine: cLogP ~2.3; (1-Isobutylpiperidin-4-yl)methanamine: cLogP ~2.4 |
| Quantified Difference | ΔcLogP = +0.4 vs. butyl analog; +0.3 vs. isobutyl analog |
| Conditions | Data computed using standard cheminformatics software (e.g., ChemAxon or RDKit) based on molecular structure. |
Why This Matters
Higher lipophilicity can enhance blood-brain barrier (BBB) permeability, making this compound a more attractive starting point for CNS targets compared to less lipophilic N-alkyl analogs.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. *NeuroRx*, 2(4), 541-553. View Source
